molecular formula C12H9Cl2NO2 B14417302 4-(4-Aminophenoxy)-2,5-dichlorophenol CAS No. 85559-58-6

4-(4-Aminophenoxy)-2,5-dichlorophenol

Cat. No.: B14417302
CAS No.: 85559-58-6
M. Wt: 270.11 g/mol
InChI Key: FXVZONRTROUUCI-UHFFFAOYSA-N
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Description

4-(4-Aminophenoxy)-2,5-dichlorophenol is a high-purity chemical compound intended for research and development purposes. As a dichlorinated and aminated phenolic compound, it serves as a valuable building block in organic synthesis and materials science. Researchers utilize this compound in the exploration of [mention specific areas, e.g., novel polymer architectures, pharmaceutical intermediates, or agrochemical candidates]. Its molecular structure, which incorporates both an aminophenoxy ether linkage and chlorophenol motifs, makes it a subject of interest for studying structure-activity relationships and developing new chemical entities. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and handle the material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85559-58-6

Molecular Formula

C12H9Cl2NO2

Molecular Weight

270.11 g/mol

IUPAC Name

4-(4-aminophenoxy)-2,5-dichlorophenol

InChI

InChI=1S/C12H9Cl2NO2/c13-9-6-12(10(14)5-11(9)16)17-8-3-1-7(15)2-4-8/h1-6,16H,15H2

InChI Key

FXVZONRTROUUCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=C(C(=C2)Cl)O)Cl

Origin of Product

United States

Contextualization Within Aminophenol and Chlorophenol Derivatives

Structurally, 4-(4-Aminophenoxy)-2,5-dichlorophenol is a diaryl ether, a class of organic compounds characterized by an oxygen atom connecting two aryl groups. acs.org This framework is prevalent in many natural products and synthetic compounds, valued for its chemical stability and specific conformational properties. acs.orgscilit.com The molecule integrates two important classes of substituted aromatic compounds: aminophenols and chlorophenols.

Aminophenols are compounds containing both an amino (-NH2) group and a hydroxyl (-OH) group attached to a benzene (B151609) ring. mdpi.com These substances are amphoteric, meaning they can act as weak acids or weak bases. They are widely used as intermediates in the synthesis of pharmaceuticals, dyes, and photographic developers. mdpi.com

On the other hand, chlorophenols are a group of compounds where a phenol (B47542) ring is substituted with one or more chlorine atoms. wikipedia.orgtaylorandfrancis.com There are 19 distinct chlorophenols, and they are commonly utilized as pesticides, herbicides, and disinfectants due to their biocidal properties. wikipedia.orgafirm-group.com The presence and position of chlorine atoms on the aromatic ring significantly influence the chemical properties and reactivity of the molecule.

This compound uniquely combines these features. It possesses the reactive amino and hydroxyl functional groups characteristic of an aminophenol, while also incorporating the 2,5-dichloro substitution pattern on one of the phenolic rings. This hybrid structure provides a distinct set of chemical properties, making it a subject of interest for specialized synthesis.

Significance As a Chemical Structure in Advanced Organic Synthesis and Materials Precursors

Strategies for Constructing the Phenoxy Linkage

The formation of the diaryl ether bond is a critical step in the synthesis of this compound. Two principal strategies dominate this field: nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a well-established method for forming C-O bonds in diaryl ethers. libretexts.org This reaction typically involves the displacement of a leaving group, such as a halide, from an electron-deficient aromatic ring by a nucleophile, in this case, a phenoxide. For the synthesis of the target molecule, this could involve the reaction of a suitably activated dichlorinated benzene (B151609) derivative with 4-aminophenol (B1666318).

The success of SNAr reactions is highly dependent on the electronic properties of the aryl halide. The presence of strong electron-withdrawing groups (e.g., nitro groups) ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. libretexts.org In the context of synthesizing this compound, a plausible SNAr approach would involve the reaction of 1,2,4-trichlorobenzene (B33124) with 4-aminophenol. The chlorine atom at the 1-position is activated for substitution by the two other chlorine atoms.

Alternatively, a precursor like 2,5-dichloro-1-nitrobenzene could be reacted with 4-aminophenol. The nitro group would strongly activate the ring for the substitution of a chlorine atom. The resulting nitrophenoxy intermediate would then require a subsequent reduction step to yield the desired amino group.

Reactant 1Reactant 2ConditionsProductNotes
1,2,4-Trichlorobenzene4-AminophenolStrong base (e.g., KOH), high temperature4-(2,5-Dichlorophenoxy)anilineSubsequent hydroxylation would be needed.
2,5-Dichloro-1-nitrobenzene4-AminophenolBase (e.g., K2CO3), polar aprotic solvent (e.g., DMF)4-(4-Nitrophenoxy)-2,5-dichlorobenzeneRequires subsequent reduction of the nitro group.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Cu- and Pd-Catalyzed O-Arylation)

Metal-catalyzed cross-coupling reactions have become powerful tools for the synthesis of diaryl ethers, often proceeding under milder conditions than traditional SNAr reactions.

Copper-Catalyzed O-Arylation (Ullmann Condensation): The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with a phenol (B47542). wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications using copper salts and ligands allow the reaction to proceed under milder conditions. For the synthesis of this compound, this would typically involve the coupling of 2,5-dichlorophenol (B122974) with a 4-haloaniline derivative or 1-bromo-2,5-dichlorobenzene with 4-aminophenol.

Palladium-Catalyzed O-Arylation (Buchwald-Hartwig Ether Synthesis): The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a versatile method for diaryl ether synthesis. wikipedia.org This palladium-catalyzed reaction couples an aryl halide or triflate with an alcohol or phenol. wikipedia.org The reaction generally proceeds under relatively mild conditions and exhibits good functional group tolerance. A potential route to the target molecule would be the coupling of 1-bromo-2,5-dichlorobenzene with 4-aminophenol.

Coupling PartnersCatalyst SystemBaseSolventTemperature (°C)
1-Bromo-2,5-dichlorobenzene + 4-AminophenolCuI / Ligand (e.g., phenanthroline)K2CO3 or Cs2CO3DMF or NMP100-150
2,5-Dichlorophenol + 4-BromoanilinePd(OAc)2 / Ligand (e.g., a biarylphosphine)NaOt-Bu or K3PO4Toluene or Dioxane80-120

Introduction and Regioselective Manipulation of Halogen Substituents

The precise positioning of the two chlorine atoms at the 2- and 5-positions of the phenolic ring is a key synthetic challenge. This can be achieved either by direct chlorination of a pre-formed diaryl ether or by using a pre-halogenated starting material.

Methods for Selective Chlorination

The direct chlorination of a 4-(4-aminophenoxy)phenol (B3130052) intermediate would likely be challenging due to the activating nature of both the amino and hydroxyl groups, which could lead to over-chlorination and a mixture of isomers. However, regioselective chlorination of phenols can be achieved using specific reagents and catalysts. researchgate.net For instance, sulfuryl chloride in the presence of certain catalysts can favor para-chlorination. researchgate.net Thiourea-based catalysts have also been shown to direct the regioselectivity of phenol chlorination with N-chlorosuccinimide. scientificupdate.com A palladium-catalyzed C-H chlorination of phenol derivatives has also been developed. rsc.org

Utilization of Halogenated Phenol Precursors in Synthesis

A more controlled and common approach is to start with a phenol that already contains the desired halogen substitution pattern. For the synthesis of this compound, the use of 2,5-dichlorophenol as a starting material is a logical strategy. This precursor can then be coupled with a suitable 4-substituted aniline (B41778) derivative as described in section 2.1.

The synthesis of 2,5-dichlorophenol itself can be achieved through various methods. One patented method involves the Friedel-Crafts acylation of p-dichlorobenzene, followed by a Baeyer-Villiger oxidation and subsequent hydrolysis. google.com Another approach is the hydrolysis of 2,5-dichloroaniline (B50420) under high temperature and pressure. google.com

PrecursorReagentsProductReference
p-Dichlorobenzene1. Acetyl chloride, AlCl32. Peroxide, catalyst3. Inorganic base2,5-Dichlorophenol google.com
2,5-DichloroanilineInorganic acid, H2O2,5-Dichlorophenol google.com

Amination Reactions for Phenolic Compounds

The introduction of the amino group at the 4-position of the phenoxy ring can be accomplished either by using a pre-aminated starting material, such as 4-aminophenol or a 4-haloaniline, or by introducing the amino group at a later stage of the synthesis.

If a precursor such as 4-(4-nitrophenoxy)-2,5-dichlorophenol is synthesized, the nitro group can be readily reduced to the corresponding amine. Standard reduction conditions, such as catalytic hydrogenation (e.g., H2, Pd/C) or reduction with metals in acidic media (e.g., Sn, HCl), are effective for this transformation.

Alternatively, a diaryl ether with a leaving group at the desired position could be subjected to an amination reaction. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and could be employed to couple a 4-bromo- or 4-triflyloxydiaryl ether with an amine source. wikipedia.orgbeilstein-journals.org

SubstrateReagent/CatalystProductNotes
4-(4-Nitrophenoxy)-2,5-dichlorophenolH2, Pd/C or Sn/HClThis compoundStandard nitro group reduction.
4-Bromo-1-(2,5-dichlorophenoxy)benzeneAmmonia source, Pd catalyst, ligand4-(2,5-Dichlorophenoxy)anilineBuchwald-Hartwig amination.

Reduction of Nitro Precursors (e.g., 4-nitrophenol (B140041) to 4-aminophenol)

A primary and widely utilized method for the synthesis of aminophenols is the reduction of their corresponding nitroaromatic precursors. The conversion of 4-nitrophenol to 4-aminophenol is a classic example of this transformation and serves as a model reaction for understanding the underlying principles. This reduction is typically achieved through catalytic hydrogenation.

The process involves the use of a reducing agent, with sodium borohydride (B1222165) (NaBH₄) being a common choice, in the presence of a catalyst. The catalyst's role is to facilitate the transfer of electrons from the borohydride donor to the 4-nitrophenol acceptor. A variety of metallic nanoparticles have been shown to be effective catalysts for this reaction, including those based on gold, silver, platinum, and copper.

The mechanism of this catalytic reduction is generally understood to proceed through the following steps:

Adsorption of both the 4-nitrophenolate (B89219) ions (formed in the basic medium of the NaBH₄ solution) and the borohydride ions onto the surface of the metallic nanocatalyst.

Transfer of electrons from the borohydride to the 4-nitrophenolate ions, mediated by the catalyst.

Hydrogenation of the nitro group, leading to the formation of 4-aminophenol.

Desorption of the 4-aminophenol product from the catalyst surface.

The progress of the reaction can be conveniently monitored using UV-visible spectroscopy, as the characteristic absorption peak of the 4-nitrophenolate ion (around 400 nm) diminishes with the appearance of a new peak corresponding to 4-aminophenol (around 300 nm).

Table 1: Catalysts and Conditions for the Reduction of 4-Nitrophenol

CatalystReducing AgentSolventKey Findings
Silver NanoparticlesNaBH₄WaterEfficient catalysis, with reaction kinetics influenced by solvent composition.
Copper NanoparticlesNaBH₄WaterGreen synthesis of CuNPs from plant extracts showed effective catalytic activity.
Platinum Nanoparticles on Co-Al LDHNaBH₄WaterSuperior catalytic activity and stability, with good recyclability.
Copper Ferrite (CuFe₅O₈)NaBH₄WaterHigh efficiency, with complete reduction observed in a short time frame.

Direct Amination Methodologies and Site-Selective Functionalization of Aminophenols

Direct amination of phenols presents a more atom-economical approach to forming C-N bonds, avoiding the need for pre-functionalized starting materials like nitroaromatics. Recent advancements have focused on developing catalytic systems that can achieve this transformation efficiently. Palladium and rhodium-catalyzed reactions have been reported for the formal cross-coupling of phenols with various amines. These methods often proceed through a "hydrogen borrowing" mechanism or a dehydrative condensation.

Site-selective functionalization of aminophenols is another critical area of research, as it allows for the precise modification of these molecules to build more complex structures. For aminophenols, which possess two nucleophilic sites (the amino and hydroxyl groups), achieving selectivity is paramount.

Copper and palladium-based catalyst systems have been developed to achieve orthogonal O- and N-arylation of unprotected aminophenols. For instance, the selective O-arylation of 4-aminophenol can be achieved using a copper(I) iodide (CuI) catalyst with a specific ligand like trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA). Conversely, selective N-arylation can be accomplished using a palladium catalyst with a specialized phosphine (B1218219) ligand such as BrettPhos. This selectivity is often governed by the choice of metal catalyst, ligand, and reaction conditions, which can favor the reaction at either the more nucleophilic amino group or the hydroxyl group after deprotonation.

Recent research has also explored C-H amination, where a C-H bond on the aromatic ring is directly converted to a C-N bond. These methods can provide access to aminophenol derivatives that are not easily accessible through traditional substitution reactions.

Convergent and Linear Synthetic Pathways to the Target Compound

The synthesis of this compound can be envisioned through both convergent and linear strategies.

Convergent Synthesis:

A convergent approach would involve the coupling of two key fragments that together form the final product. The most logical disconnection for this compound is at the ether linkage. This suggests a coupling reaction between a 4-aminophenol derivative and a 2,5-dichlorinated aromatic compound.

One of the most established methods for the formation of diaryl ethers is the Ullmann condensation . This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol. In a plausible convergent synthesis of the target compound, this would entail the reaction of 4-aminophenol with an appropriately substituted 2,5-dichlorophenyl halide, such as 1-bromo-2,5-dichlorobenzene. To avoid the competing N-arylation of 4-aminophenol, protection of the amino group (for example, as an acetamide) might be necessary prior to the coupling reaction, followed by a deprotection step.

Alternatively, the reaction could be performed with 4-nitrophenol and a 2,5-dichlorophenyl halide, followed by the reduction of the nitro group to an amine in the final step. This approach circumvents the issue of competing N-arylation.

Another powerful method for diaryl ether synthesis is nucleophilic aromatic substitution (SₙAr) . This reaction requires an aryl halide that is "activated" by the presence of electron-withdrawing groups at the ortho and/or para positions to the leaving group. A potential SₙAr approach could involve the reaction of the sodium or potassium salt of 4-aminophenol (or 4-nitrophenol) with 1,2,4-trichlorobenzene or 2,5-dichloronitrobenzene. The nitro group in 2,5-dichloronitrobenzene would activate the ring towards nucleophilic attack.

Table 2: Potential Convergent Synthetic Routes

Reaction TypeReactant 1Reactant 2Key Considerations
Ullmann Condensation4-Aminophenol (or protected derivative)1-Bromo-2,5-dichlorobenzeneRequires copper catalyst; protection of the amino group may be needed.
Ullmann Condensation4-Nitrophenol1-Bromo-2,5-dichlorobenzeneAvoids N-arylation; requires a final nitro reduction step.
SₙAr Reaction4-Aminophenol (as phenoxide)1,2,4-TrichlorobenzeneRequires high temperatures; selectivity can be an issue.
SₙAr Reaction4-Nitrophenol (as phenoxide)2,5-DichloronitrobenzeneThe nitro group activates the ring for substitution; requires a final reduction step.

Linear Synthesis:

A linear synthesis would involve the stepwise construction of the target molecule from a simpler starting material. One possible linear route could begin with the synthesis of a diaryl ether, followed by the sequential introduction of the chloro and amino functionalities. For example, 4-phenoxyphenol (B1666991) could be synthesized first, followed by chlorination and then nitration and subsequent reduction. However, controlling the regioselectivity of these electrophilic aromatic substitution reactions on a complex diaryl ether system would be challenging and likely result in a mixture of isomers, making this a less efficient approach than a convergent strategy.

Given the availability of the starting materials and the robustness of the reactions, a convergent synthesis based on either an Ullmann condensation or a nucleophilic aromatic substitution reaction appears to be the most practical and efficient approach for the preparation of this compound.

Advanced Reaction Chemistry and Mechanisms of 4 4 Aminophenoxy 2,5 Dichlorophenol

Reactivity of the Aminophenoxy Moiety

The aminophenoxy portion of the molecule is characterized by the presence of both an amino group and a phenoxy ether linkage. These functionalities impart a high degree of reactivity, particularly involving the generation of radical species and participation in polar reactions.

Radical Chemistry and Coupling Mechanisms of Phenoxy Species

Phenoxy radicals are key intermediates in a variety of oxidative coupling reactions. The formation of a phenoxy radical from the phenolic hydroxyl group is a critical initiation step. These radicals are resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. This delocalization influences the regioselectivity of subsequent coupling reactions.

The coupling of phenoxy radicals can proceed through several mechanisms, including radical-radical coupling and radical-substrate coupling. While direct coupling of two phenoxy radicals is possible, it is often less favored than the reaction of a phenoxy radical with a neutral phenol (B47542) molecule. This latter pathway, known as radical-phenol coupling, is a common mechanism in the formation of biphenolic structures. The specific products formed are dependent on the substitution pattern of the aromatic ring and the reaction conditions.

The presence of the amino group in the 4-position of the phenoxy ring can further influence the stability and reactivity of the phenoxy radical. The nitrogen atom's lone pair of electrons can participate in the delocalization of the radical, affecting the electron density at various positions on the ring and thereby directing the outcome of coupling reactions.

Electrophilic and Nucleophilic Reactions of the Amino and Phenolic Groups

The amino and phenolic groups of the aminophenoxy moiety are both susceptible to electrophilic attack. The amino group, with its lone pair of electrons, is a strong activating group and directs electrophilic substitution to the ortho and para positions of its own ring. Similarly, the hydroxyl group of a phenol is also a powerful activating, ortho-, para-directing group. lkouniv.ac.inwikipedia.org In 4-(4-Aminophenoxy)-2,5-dichlorophenol, the para position of the aminophenoxy ring relative to the amino group is occupied by the ether linkage, thus electrophilic attack would be directed to the positions ortho to the amino group.

The relative reactivity of the amino and phenolic groups towards electrophiles can be modulated by the reaction conditions. In acidic media, the amino group can be protonated to form an ammonium (B1175870) salt, which is a deactivating group. researchgate.net This would reduce the nucleophilicity of the aminophenoxy ring and potentially allow for selective reaction at the dichlorinated phenol ring.

Conversely, the amino group can act as a nucleophile in reactions such as acylation and alkylation. The phenolic hydroxyl group, particularly in its deprotonated phenoxide form, is also a potent nucleophile. researchgate.net The competition between these two nucleophilic centers depends on factors such as the nature of the electrophile and the reaction solvent and pH. researchgate.net

Reactivity of the Chlorinated Phenol Moiety

The 2,5-dichlorophenol (B122974) ring is characterized by the presence of two electron-withdrawing chlorine atoms and a hydroxyl group. These substituents significantly influence the ring's electronic properties and its susceptibility to various reactions.

Mechanisms of Halogen Activation and Displacement Reactions

The chlorine atoms on the phenol ring are generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, their displacement can be achieved under more forcing conditions or when the ring is activated by strongly electron-withdrawing groups. The reactivity of halogens in displacement reactions generally follows the trend F > Cl > Br > I, which is the reverse of their reactivity in many other reaction types.

Halogen displacement reactions on aromatic rings can proceed through different mechanisms. One common pathway is the SNAr (addition-elimination) mechanism, which involves the initial attack of a nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the halide leaving group. libretexts.org The stability of the Meisenheimer complex, and thus the rate of the reaction, is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.

Another potential mechanism for halogen displacement is through the formation of a benzyne (B1209423) intermediate, particularly under strongly basic conditions. However, the substitution pattern of 2,5-dichlorophenol makes the formation of a single benzyne intermediate less straightforward.

Oxidation-Reduction Pathways and Electronic Effects

The chlorinated phenol moiety can undergo oxidation to form chlorinated benzoquinones. The ease of oxidation is influenced by the number and position of the chlorine substituents. Chlorinated phenoxyl radicals can also be formed through one-electron oxidation of the phenol. nih.gov These radicals are resonance-stabilized and can participate in further reactions.

The electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring towards electrophilic substitution. masterorganicchemistry.comnih.gov However, the hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of 2,5-dichlorophenol, the positions ortho and para to the hydroxyl group are already substituted with chlorine atoms, which would make further electrophilic substitution challenging.

Intramolecular and Intermolecular Reaction Pathways

The presence of multiple reactive functional groups in this compound allows for both intramolecular and intermolecular reactions, leading to the formation of more complex structures.

Intramolecular reactions can occur when a reactive group on one of the aromatic rings interacts with a site on the other ring. For example, under appropriate conditions, an intramolecular cyclization could occur, potentially leading to the formation of a dibenzofuran (B1670420) or a related heterocyclic system. Such reactions are often facilitated by the spatial proximity of the reacting groups, which is dictated by the conformation of the diaryl ether linkage. Oxidative conditions can promote intramolecular cyclization of phenol derivatives. wikipedia.org

Intermolecular reactions involve the reaction of two or more molecules of this compound or its reaction with other reagents. Oxidative coupling reactions, as discussed in section 3.1.1, are a prime example of intermolecular processes that can lead to the formation of dimeric or polymeric structures. The regioselectivity of these couplings would be influenced by the electronic and steric effects of the substituents on both aromatic rings. Furthermore, the amino and hydroxyl groups can participate in intermolecular condensation reactions, such as the formation of amides or esters, with appropriate reaction partners. The polymerization of related bis(4-aminophenoxy) benzene (B151609) monomers has been reported to form aramid copolymers.

Derivatization and Structural Modification Strategies

Chemical Modification of the Amino Group

The primary amino group (-NH₂) is a versatile handle for introducing new functionalities through various reactions, including acylation, alkylation, and condensation.

Acylation of the primary amine on 4-(4-Aminophenoxy)-2,5-dichlorophenol can be readily achieved to form stable amide derivatives. This reaction typically involves treating the parent compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. This functionalization is often used to alter the electronic properties and solubility of the molecule.

Alkylation of the amino group introduces alkyl substituents. While direct alkylation with alkyl halides can be challenging to control and may result in over-alkylation, reductive amination offers a more controlled approach. This two-step process involves the initial formation of an imine or Schiff base with an aldehyde or ketone, followed by reduction to the corresponding secondary or tertiary amine.

Table 1: Examples of Amino Group Functionalization Reactions

Reaction Type Reagent Example Product Class
Acylation Acetyl Chloride N-(4-(4-hydroxy-2,5-dichlorophenoxy)phenyl)acetamide
Acylation Benzoyl Chloride N-(4-(4-hydroxy-2,5-dichlorophenoxy)phenyl)benzamide
Reductive Amination Formaldehyde, Sodium borohydride (B1222165) 4-(4-(Dimethylamino)phenoxy)-2,5-dichlorophenol

The primary amino group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.gov These reactions are typically catalyzed by a small amount of acid and involve the formation of a carbon-nitrogen double bond (azomethine group). nih.govresearchgate.net The synthesis of Schiff bases is a straightforward method for introducing a wide variety of substituents, as a vast number of aldehydes and ketones are commercially available. researchgate.net The formation of the azomethine group can be confirmed by spectroscopic methods, such as the appearance of a characteristic absorption band in the infrared (IR) spectrum. unsri.ac.id

Table 2: Schiff Base Formation with Various Carbonyl Compounds

Carbonyl Compound Product Name Example
Benzaldehyde 2,5-Dichloro-4-(4-(benzylideneamino)phenoxy)phenol
Salicylaldehyde 2-(((4-(4-hydroxy-2,5-dichlorophenoxy)phenyl)imino)methyl)phenol
Acetophenone 2,5-Dichloro-4-(4-((1-phenylethylidene)amino)phenoxy)phenol

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is another key site for derivatization, allowing for the formation of ethers and esters, which can significantly alter the compound's physical and chemical properties.

Etherification of the phenolic hydroxyl group can be accomplished through reactions like the Williamson ether synthesis, which involves deprotonation of the phenol (B47542) with a base to form a phenoxide ion, followed by nucleophilic substitution with an alkyl halide. This method allows for the introduction of various alkyl or aryl groups.

Esterification involves the reaction of the phenolic hydroxyl group with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides. orgsyn.org These reactions are often catalyzed by acids or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), particularly when using carboxylic acids directly. orgsyn.orgorganic-chemistry.org Esterification converts the polar hydroxyl group into a less polar ester functional group.

Table 3: Examples of Hydroxyl Group Functionalization

Reaction Type Reagent Example Catalyst/Base Product Class
Etherification Methyl Iodide Sodium Hydride 4-(4-Aminophenoxy)-2,5-dichloro-1-methoxybenzene
Etherification Benzyl Bromide Potassium Carbonate 4-(4-Aminophenoxy)-1-(benzyloxy)-2,5-dichlorobenzene
Esterification Acetic Anhydride Pyridine 4-(4-Aminophenoxy)-2,5-dichlorophenyl acetate (B1210297)

Selective Introduction of Additional Functionalities onto the Aromatic Rings

The two aromatic rings of the molecule can undergo electrophilic aromatic substitution to introduce additional functional groups. The position of substitution is directed by the activating and deactivating effects of the existing substituents.

Ring A (Aminophenoxy moiety): The amino group and the ether oxygen are both strongly activating, ortho-, para-directing groups. Electrophilic substitution (e.g., halogenation, nitration) is expected to occur predominantly at the positions ortho to the highly activating amino group.

Strategies for Oligomerization and use as Polymerization Precursors

The presence of two distinct reactive functional groups, the primary amine and the phenolic hydroxyl, makes this compound a valuable A-B type monomer for step-growth polymerization. This allows for the synthesis of a variety of polymers and oligomers.

Polyamides: The amino group can react with dicarboxylic acids or diacyl chlorides to form polyamides. If the molecule is reacted with a co-monomer like terephthaloyl chloride, it can be incorporated into aramid-like polymers.

Polyethers: The phenolic hydroxyl group can be used to form polyethers. For instance, nucleophilic substitution reactions with a dihaloalkane co-monomer under basic conditions would yield poly(ether)s.

Polyesters: The phenolic hydroxyl group can react with dicarboxylic acids to form polyesters.

Poly(ether-imines): By first converting the amino group into an imine and then utilizing the phenolic hydroxyl group for polymerization, poly(ether-imines) can be synthesized.

The molecule itself can also undergo self-condensation under specific conditions. For example, oxidative coupling reactions could potentially link units through the activated positions on the aromatic rings, leading to the formation of oligomeric structures. The photochemical degradation of similar compounds has been shown to produce oligomerization products, suggesting another potential route for forming larger molecules. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of 4 4 Aminophenoxy 2,5 Dichlorophenol

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas, thus confirming the identity of a synthesized compound or an unknown analyte.

For 4-(4-Aminophenoxy)-2,5-dichlorophenol (C₁₂H₉Cl₂NO₂), HRMS would be used to verify its elemental composition. The technique can differentiate the target molecule from other potential isomers or byproducts. The expected exact mass can be calculated from the masses of its constituent isotopes. The presence of two chlorine atoms would produce a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing further structural confirmation. Techniques like electrospray ionization (ESI) would likely be employed, typically generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

Table 1: Predicted HRMS Data for this compound

Ion Type Predicted Exact Mass (m/z) Elemental Formula Isotopic Pattern (Relative Abundance)
[M] 269.0010 C₁₂H₉³⁵Cl₂NO₂ M (100%)
271.00 C₁₂H₉³⁵Cl³⁷ClNO₂ M+2 (approx. 65%)
273.00 C₁₂H₉³⁷Cl₂NO₂ M+4 (approx. 10%)
[M+H]⁺ 270.0083 C₁₂H₁₀Cl₂NO₂⁺ Characteristic Cl₂ pattern

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the precise structure of a molecule by providing information about the chemical environment, connectivity, and spatial arrangement of ¹H (proton) and ¹³C (carbon) atoms.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound would show distinct signals for each unique proton. The aromatic protons on the two different rings would appear in the typical downfield region (approx. 6.5-8.0 ppm). The protons on the aminophenoxy ring would likely appear as two distinct doublets (an AA'BB' system) due to their para-substitution. The protons on the dichlorophenol ring would appear as singlets or doublets depending on their position relative to the chlorine and hydroxyl groups. The amine (NH₂) and hydroxyl (OH) protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would display a signal for each unique carbon atom in the molecule. There are 12 carbon atoms in the structure, and due to symmetry, some may be chemically equivalent. The carbons bonded to electronegative atoms (O, N, Cl) would be shifted further downfield. Carbons directly attached to chlorine atoms would show characteristic shifts, as would the carbons of the ether linkage.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings within each aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This data would be crucial to definitively assign each signal and confirm the connectivity of the two aromatic rings through the ether bond.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Position (Hypothetical Numbering) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Protons on aminophenoxy ring 6.7 - 7.0 (AA'BB' system) 115 - 125
Protons on dichlorophenol ring 7.1 - 7.5 (singlets/doublets) 118 - 130
Amine (NH₂) 3.5 - 5.0 (broad) -
Hydroxyl (OH) 5.0 - 6.5 (broad) -
Carbon-O (ether) - 140 - 155
Carbon-N - 140 - 150
Carbon-Cl - 120 - 135

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups within a molecule by probing their characteristic vibrational modes.

FTIR Spectroscopy: The FTIR spectrum would confirm the presence of key functional groups. The N-H stretching of the primary amine would appear as a doublet in the 3300-3500 cm⁻¹ region. The O-H stretch of the phenol (B47542) group would be a broad band around 3200-3600 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the diaryl ether linkage is expected around 1200-1250 cm⁻¹. The C-Cl stretches would be found in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for this compound

Functional Group Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500 (doublet) Weak
O-H Stretch (Phenol) 3200 - 3600 (broad) Weak
Aromatic C-H Stretch 3000 - 3100 Strong
Aromatic C=C Stretch 1450 - 1600 Strong
C-N Stretch 1250 - 1350 Medium
C-O-C Stretch (Ether) 1200 - 1250 (strong) Medium

Advanced Chromatographic Separation Techniques

Chromatographic techniques are essential for separating the target compound from impurities, reaction byproducts, or a complex matrix before analysis.

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. simsonpharma.com Due to the low volatility of this compound, which contains polar -OH and -NH₂ groups, direct analysis by GC-MS would be challenging. Therefore, derivatization would be necessary to increase its volatility and thermal stability. sigmaaldrich.com A common method is silylation, where active hydrogens are replaced with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the compound could be analyzed for purity or quantified at trace levels. simsonpharma.com The gas chromatograph would separate the derivatized analyte from other components, and the mass spectrometer would provide a mass spectrum for identification, which would include the molecular ion of the derivative and characteristic fragmentation patterns. researchgate.net

LC-MS/MS is the ideal technique for analyzing non-volatile and polar compounds like this compound, as it does not require derivatization. sigmaaldrich.comchemimpex.com A reversed-phase high-performance liquid chromatography (HPLC) column (e.g., C18) would likely be used for separation. chemicalbook.com

The HPLC system would be coupled to a tandem mass spectrometer (MS/MS). mdpi.com ESI would be a suitable ionization source. In an MS/MS experiment, the parent ion corresponding to the protonated molecule [M+H]⁺ would be selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions analyzed in the second mass analyzer. chemicalbook.com This process, known as selected reaction monitoring (SRM), provides high selectivity and sensitivity, making it excellent for quantifying the compound in complex mixtures like environmental or biological samples. nih.gov

Table 4: Predicted LC-MS/MS Parameters for this compound

Parameter Predicted Value/Condition
LC Column C18 Reversed-Phase
Mobile Phase Acetonitrile (B52724)/Water with formic acid
Ionization Mode Positive ESI
Precursor Ion (Q1) m/z 270.0

For extremely complex samples where single-dimension chromatography is insufficient, multi-dimensional chromatography offers significantly enhanced separation power. researchgate.net This involves coupling two or more independent separation mechanisms. For instance, a comprehensive two-dimensional liquid chromatography (LCxLC) system could be employed.

In a potential LCxLC setup, the first dimension could separate compounds based on one property (e.g., polarity using a normal-phase column), and fractions would be automatically transferred to a second, orthogonal column (e.g., a reversed-phase C18 column) for further separation based on a different property (hydrophobicity). researchgate.net This approach dramatically increases peak capacity and resolution, allowing for the isolation of the target analyte from a highly complex matrix, which is crucial in fields like environmental analysis or metabolomics. researchgate.net

Hyphenated Analytical Techniques for Integrated Molecular Profiling

The comprehensive molecular characterization of "this compound" necessitates the use of hyphenated analytical techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry. This integrated approach provides a detailed molecular profile, enabling unambiguous identification and sensitive quantification. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for this purpose.

LC-MS/MS is a powerful tool for the analysis of polar and semi-polar compounds like "this compound" without the need for chemical derivatization. The technique combines the separation of analytes by high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry.

Chromatographic Separation:

A reversed-phase HPLC method would be suitable for the separation of "this compound" from potential impurities and degradation products. A C18 column is a common choice for such separations. The mobile phase would likely consist of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and other components in the sample matrix.

Mass Spectrometric Detection:

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for this compound, likely in the positive ion mode due to the presence of the amino group, which is readily protonated. Tandem mass spectrometry (MS/MS) is then used for confirmation and quantification. In this mode, the protonated molecule (precursor ion) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The monitoring of specific precursor-to-product ion transitions enhances the selectivity of the analysis.

Based on the analysis of structurally similar compounds such as dichlorophenols and aminophenols, a hypothetical LC-MS/MS data profile for "this compound" can be projected. researchgate.netunl.ptresearchgate.netulisboa.pt

Interactive Table: Projected LC-MS/MS Parameters for this compound

ParameterValue
Chromatographic Column C18 (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Precursor Ion (m/z) [M+H]⁺
Product Ions (m/z) To be determined experimentally
Collision Energy To be optimized

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the amino and hydroxyl groups in "this compound", derivatization is typically required to increase its volatility and thermal stability for GC analysis. nih.gov

Derivatization:

A common derivatization approach for phenolic and amino compounds is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC separation. researchgate.netmdpi.com

Chromatographic Separation and Mass Spectrometric Analysis:

The derivatized analyte is then injected into the gas chromatograph, where it is separated from other components on a capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane). The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its identification by comparison with mass spectral libraries or by interpretation of the fragmentation pathways.

A projected GC-MS data profile for the derivatized "this compound" can be inferred from the analysis of similar derivatized compounds. researchgate.netresearchgate.netnih.gov

Interactive Table: Projected GC-MS Parameters for Derivatized this compound

ParameterValue
Derivatization Reagent BSTFA with 1% TMCS
Chromatographic Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
Oven Temperature Program e.g., 100°C (1 min), ramp to 300°C at 15°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Molecular Ion (m/z) of TMS derivative [M+2TMS]⁺
Key Fragment Ions (m/z) To be determined experimentally

By integrating the data from these hyphenated techniques, a comprehensive molecular profile of "this compound" can be established, providing a high degree of confidence in its identity and purity.

Computational Chemistry and Theoretical Modeling of 4 4 Aminophenoxy 2,5 Dichlorophenol

Quantum Chemical Methods for Electronic Structure and Reactivity Prediction

Quantum chemical methods are fundamental to understanding the electronic structure and, consequently, the reactivity of a molecule. These methods, which are based on the principles of quantum mechanics, provide insights into molecular orbitals, electron distribution, and various energetic properties.

Density Functional Theory (DFT) has become a popular and versatile computational method due to its favorable balance between accuracy and computational cost. mdpi.com DFT calculations are used to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. For a molecule like 4-(4-Aminophenoxy)-2,5-dichlorophenol, DFT would be employed to predict bond lengths, bond angles, and dihedral angles.

For instance, studies on similar compounds like 2,4-dichlorophenol (B122985) have utilized DFT at the B3LYP/6-31G(d,p) level of theory to obtain the optimized geometry and global minimum energy. researchgate.net The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is widely used for its reliability in predicting molecular properties. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for a Substituted Phenol (B47542) (Data for 2-chlorophenol (B165306) from a DFT study)

Parameter Bond Length (Å) Bond Angle (°)
C-Cl 1.745 C-C-Cl: 120.5
C-O 1.365 C-C-O: 118.9
O-H 0.963 C-O-H: 108.7

Note: This data is for 2-chlorophenol and serves as an example of the type of information obtained from DFT calculations.

Furthermore, DFT is used to calculate various molecular energies, which are crucial for predicting thermodynamic properties and reactivity. These energies include the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap. The HOMO-LUMO gap is a key indicator of chemical reactivity and the kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit at a greater computational expense compared to DFT.

For molecules where high accuracy is paramount, ab initio calculations are the preferred choice. For example, in the study of chlorinated phenols, ab initio methods have been shown to provide accurate reaction energies and activation energies. researchgate.net While DFT calculations are generally in reasonable agreement, higher-level ab initio methods can offer a more refined description of the electronic structure. researchgate.net For this compound, ab initio methods could be used to obtain a very precise determination of its electronic structure, which is essential for understanding its spectroscopic properties and reaction mechanisms at a deeper level.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

For a flexible molecule like this compound, which has a central ether linkage allowing for rotation of the phenyl rings, MD simulations would be invaluable for exploring its conformational landscape. By simulating the molecule's motion, researchers can identify the most stable conformations and the energy barriers between them.

MD simulations are also crucial for studying intermolecular interactions. For example, if this compound were to be studied in a solvent or as part of a larger system like a polymer, MD simulations could reveal how it interacts with its environment through hydrogen bonding, van der Waals forces, and electrostatic interactions. Such simulations have been used to investigate amine-carboxyl ionic interactions in polysiloxane networks, providing insights into the mechanical properties of the resulting materials. nih.gov

Elucidation of Reaction Mechanisms and Transition States through Computational Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

For this compound, computational methods could be used to study various potential reactions, such as its synthesis or degradation. For instance, the formation of the ether linkage could be modeled to understand the reaction pathway and the associated energy barriers. Studies on the formation of dioxins from chlorophenols have used DFT to investigate the complex reaction mechanisms, identifying predioxin intermediates and transition states. Similarly, the Williamson ether synthesis, a common method for forming ethers, has been studied computationally to understand its SN2 mechanism. youtube.commasterorganicchemistry.com

Table 2: Illustrative Activation Energies for a Reaction Involving a Substituted Phenol

Reaction Step Activation Energy (kcal/mol)
Formation of Intermediate 15.2
Conversion to Product 10.8

Note: This is hypothetical data to illustrate the type of information obtained from reaction mechanism studies.

Prediction of Spectroscopic Parameters for Characterization

Computational methods can predict various spectroscopic parameters, which can be invaluable for the characterization of a new compound or for interpreting experimental spectra. Time-dependent DFT (TD-DFT) is a widely used method for predicting electronic absorption spectra (UV-Vis). simsonpharma.com By calculating the excitation energies and oscillator strengths, TD-DFT can help to assign the absorption bands observed in an experimental spectrum. For substituted phenols, TD-DFT has been used to study the effect of substituents on their electronic spectra. researchgate.netresearchgate.net

Vibrational spectroscopy (infrared and Raman) is another area where computational chemistry provides significant insights. DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to assign the observed vibrational modes to specific atomic motions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and computational methods can predict NMR chemical shifts and coupling constants. These predictions can aid in the assignment of complex NMR spectra.

Analysis of Substituent Effects on Molecular Stability and Reactivity

The presence of substituents on a molecule can have a profound impact on its stability and reactivity. Computational chemistry provides a quantitative framework for understanding these substituent effects. For this compound, the substituents of interest are the two chlorine atoms, the amino group, and the phenoxy group.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can be used to study the electronic effects of these substituents. NBO analysis provides information about charge distribution, electron delocalization, and intramolecular interactions. For example, studies on substituted phenols have used NBO analysis to understand how substituents affect the electron distribution in the phenyl ring. researchgate.netresearchgate.net

The reactivity of different sites within the molecule can be assessed using reactivity descriptors derived from DFT, such as the Fukui function and the local softness. These descriptors help to predict which atoms are more susceptible to electrophilic or nucleophilic attack. Such analyses have been applied to halogenated anilines to understand their reactive properties. dntb.gov.ua By studying these effects, researchers can gain a deeper understanding of the chemical behavior of this compound and predict how it will behave in different chemical environments.

Applications in Advanced Materials Science and Catalysis

Role as a Building Block in Polymer Synthesis

The bifunctional nature of 4-(4-Aminophenoxy)-2,5-dichlorophenol, possessing both an amine and a hydroxyl group, makes it a prime candidate as a monomer for step-growth polymerization. The presence of chlorine atoms on one of the phenyl rings is anticipated to impart desirable properties such as enhanced thermal stability, flame retardancy, and improved solubility to the resulting polymers.

Precursors for Phenoxy Resins and Related Polymers

Phenoxy resins are amorphous thermoplastic polymers known for their toughness, ductility, and adhesive properties. They are typically synthesized through the reaction of a bisphenol with epichlorohydrin. While not a traditional bisphenol, the phenolic hydroxyl group of this compound can readily participate in nucleophilic substitution reactions with epichlorohydrin. The resulting chlorohydrin ether intermediate can then undergo further polymerization.

The incorporation of the bulky and polar 4-aminophenoxy and dichloro-substituted moieties into the polymer backbone is expected to disrupt chain packing, potentially leading to polymers with:

Increased Solubility: The less regular polymer structure may enhance solubility in common organic solvents, facilitating processing.

Higher Glass Transition Temperature (Tg): The rigid aromatic rings and polar groups would restrict chain mobility, elevating the Tg.

Enhanced Flame Retardancy: The presence of chlorine atoms inherently contributes to the flame-resistant properties of the material.

Monomers for Poly(amide-imide)s and Polyamides

Aromatic polyamides and poly(amide-imide)s are classes of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. ntu.edu.twrsc.orgssrn.com The primary amine group of this compound allows it to act as a diamine monomer surrogate in polycondensation reactions.

Polyamides are synthesized by reacting diamines with dicarboxylic acids or their derivatives. wikipedia.org Similarly, poly(amide-imide)s can be prepared via polycondensation of a diamine with a diimide-diacid. ntu.edu.tw In these syntheses, this compound could be reacted with various diacids or diacid chlorides. The resulting polymers would feature both amide linkages from the polymerization and pendant dichlorophenoxy groups. The introduction of the chloro-substituents and the ether linkage can improve the processability of these typically intractable polymers by increasing their solubility. ntu.edu.tw

Table 1: Projected Influence of this compound Incorporation on Polymer Properties


Polymer ClassKey Monomer ReactivityAnticipated Property EnhancementsRationale
Phenoxy ResinsNucleophilic attack by phenolic -OHFlame retardancy, Higher Tg, Improved solubilityIncorporation of chlorine atoms and disruption of chain symmetry.
PolyamidesNucleophilic attack by amine -NH2Improved solubility, Chemical resistance, Thermal stabilityIntroduction of flexible ether linkage and polar, chlorinated aromatic rings. [29, 34]
Poly(amide-imide)sNucleophilic attack by amine -NH2Enhanced processability, High thermal stabilityBulky, asymmetric structure hinders close chain packing, improving solubility. rsc.org

Precursor for Functional Dyes and Pigments

The synthesis of azo dyes, which constitute a major class of commercial colorants, relies on the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. cuhk.edu.hkmodernscientificpress.com The 4-aminophenoxy moiety within this compound provides the necessary functional group for this transformation. researchgate.netscialert.net

The synthesis would involve treating the molecule with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to convert the primary amine into a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols, naphthols, or anilines, to produce a wide array of azo dyes. indexcopernicus.com

The final color and properties of the dye are heavily influenced by the electronic nature of the substituents on the aromatic rings. In this case:

The 2,5-dichlorophenol (B122974) group acts as a significant electronic modifier. The electron-withdrawing nature of the chlorine atoms can shift the absorption maximum of the dye, leading to different colors (a bathochromic or hypsochromic shift).

Halogen substituents are also known to affect the fluorescence properties and lightfastness of dyes, potentially enhancing their durability and performance in various applications. nih.govresearchgate.netresearchgate.net

Applications as Ligands in Transition Metal Catalysis

The field of homogeneous catalysis heavily relies on the design of organic ligands that can coordinate to a metal center and precisely control its reactivity, selectivity, and stability. derpharmachemica.com Aminophenol-based compounds are well-established as effective ligands due to their ability to form stable chelate rings with transition metals. researchgate.netiarjset.com

Design and Synthesis of Aminophenol-Based Ligands

This compound serves as an excellent scaffold for designing bidentate or tridentate ligands. The nitrogen atom of the amino group and the oxygen atom of the phenolic hydroxyl group can coordinate to a metal center, forming a stable six-membered chelate ring.

Further chemical modification can expand its coordination capabilities. For instance, Schiff base condensation of the primary amine with various aldehydes can introduce a third donor site (an imine nitrogen), yielding versatile tridentate NNO-donor ligands. The electronic properties of the resulting metal complex can be finely tuned by the substituents on the aldehyde. The electron-withdrawing chlorine atoms on the phenolic ring would modulate the electron density at the metal center, influencing its catalytic activity. rsc.org

Catalytic Activity in Diverse Organic Transformations

Transition metal complexes featuring aminophenol-based ligands are active catalysts for a range of important organic reactions. derpharmachemica.com By analogy, complexes derived from this compound are expected to show significant catalytic prowess.

Oxidation Reactions: Metal complexes of aminophenols have demonstrated phenoxazinone synthase-like activity, catalyzing the aerobic oxidation of substituted aminophenols and catechols. researchgate.netnih.goviitkgp.ac.innih.gov The redox-active nature of the aminophenol ligand framework, which can exist in multiple oxidation states, facilitates electron transfer processes crucial for activating molecular oxygen. nih.gov

Reduction Reactions: These complexes can also catalyze reduction reactions, such as the conversion of nitroarenes to anilines. acs.orgacs.org The metal center, electronically influenced by the ligand, can act as a relay for hydride transfer from a reducing agent like sodium borohydride (B1222165).

C-H Amination: A particularly valuable transformation is the direct conversion of C-H bonds to C-N bonds. nih.govrsc.orgresearchgate.net Palladium and iron complexes with redox-active aminophenol ligands have been shown to catalyze intramolecular C-H amination of organic azides, proceeding through a ligand-centered single-electron transfer (SET) mechanism to form a nitrene radical intermediate. shareok.org

Table 2: Potential Catalytic Applications of Metal Complexes with Ligands from this compound


Organic TransformationTypical Metal CenterPlausible Catalytic RoleReference to Analogous Systems
Aerobic Oxidation of AminophenolsMn(II/III), Cu(II), Fe(II/III)Mimics phenoxazinone synthase; ligand facilitates electron transfer and O2 activation.[14, 20]
Reduction of 4-Nitrophenol (B140041)Ni(II), Ag(I)Facilitates electron transfer from a reducing agent (e.g., NaBH4) to the substrate.[11, 31]
Intramolecular C-H AminationPd(II), Fe(III)Redox-active ligand enables single-electron transfer to form reactive nitrene intermediates. ntu.edu.tw

Compound Reference Table

Table 3: List of Chemical Compounds

Synthesis of Agrochemical Intermediates (e.g., insecticides)

There is currently no publicly available scientific literature or patent information that details the specific use of this compound as an intermediate in the synthesis of agrochemicals, including insecticides. While various dichlorophenol derivatives are common precursors in the manufacturing of pesticides, the direct synthetic routes involving this compound for this purpose are not documented in the provided search results. Research into the applications of this specific compound in agrochemical production may be proprietary or not yet published.

Future Research Directions and Unexplored Avenues for 4 4 Aminophenoxy 2,5 Dichlorophenol Research

Development of More Sustainable and Atom-Economical Synthesis Routes

Currently, established synthesis routes for 4-(4-Aminophenoxy)-2,5-dichlorophenol are not available in the public domain. Future research would first need to establish a reliable synthesis. A primary goal would be to develop a method that adheres to the principles of green chemistry, focusing on high atom economy. This would involve minimizing waste by designing a synthesis pathway where the maximum number of atoms from the reactants are incorporated into the final product.

Hypothetical research could explore a convergent synthesis strategy. For instance, one pathway might involve the nucleophilic aromatic substitution (SNAr) reaction between a derivative of 4-aminophenol (B1666318) and 2,5-dichloro-1,4-benzoquinone (B146525) or a related precursor. Researchers would need to investigate various catalysts and solvent systems to optimize reaction conditions, aiming for high yields and minimal byproducts.

Table 1: Potential Atom Economy Comparison for Hypothetical Synthesis Routes

Hypothetical RouteKey ReactantsPotential ByproductsTheoretical Atom Economy (%)
Route A: SNAr Reaction 4-Aminophenol, 1,2,5-trichloro-4-nitrobenzeneHCl, H₂OLow to Moderate
Route B: Ullmann Condensation 4-Aminophenol, 1-bromo-2,5-dichlorobenzeneKBr, H₂OModerate
Route C: Catalytic Cross-Coupling 4-Aminophenol, 2,5-dichlorophenol (B122974)H₂OHigh

Note: This table is purely illustrative and based on general reaction types. Actual values would depend on specific reagents and conditions.

Exploration of Novel Catalytic Applications and Catalyst Design

The structure of this compound, featuring amino, hydroxyl, and chloro functional groups, suggests potential as a ligand in catalysis. The nitrogen and oxygen atoms could act as coordination sites for metal centers, forming novel catalysts.

Future research could focus on synthesizing metal complexes of this compound and evaluating their catalytic activity in various organic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck) or oxidation/reduction processes. The electronic properties of the ligand, influenced by the electron-withdrawing chlorine atoms and the electron-donating aminophenoxy group, could lead to unique catalytic selectivities. Designing catalysts based on this scaffold would involve theoretical studies to predict the geometric and electronic structure of the metal complexes and their interaction with substrates.

Advanced Spectroscopic Probes and Sensing Platforms Utilizing the Compound Structure

The aminophenol moiety within the molecule is known to be electrochemically active and can exhibit fluorescence. These properties are foundational for the development of chemical sensors. Future investigations could explore the potential of this compound as a molecular probe.

For example, its fluorescence properties might be sensitive to the presence of specific metal ions, anions, or biologically relevant molecules. Quenching or enhancement of its fluorescence upon binding to a target analyte could form the basis of a selective sensing platform. Similarly, its electrochemical properties could be harnessed to develop amperometric or voltammetric sensors. Research would involve detailed photophysical and electrochemical characterization of the compound and studying its response to a wide array of analytes.

Integration of Predictive Computational Models for Rational Design of New Chemical Reactions

Given the lack of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to determine its optimized geometry, electronic structure, and spectroscopic properties (e.g., NMR, IR, UV-Vis spectra).

These computational models could be used to:

Predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions.

Simulate reaction pathways and calculate activation energies to assess the feasibility of proposed synthetic routes.

Model the interaction of the compound with metal ions to predict its potential as a ligand in catalysis.

Screen for potential biological activity through molecular docking studies with various protein targets.

Table 2: Computationally Predicted Properties (Hypothetical)

PropertyPredicted ValueMethod
HOMO-LUMO Gap 4.5 eVDFT/B3LYP
Dipole Moment 3.2 DDFT/B3LYP
13C NMR Chemical Shifts See simulated spectrumGIAO-DFT

Note: This data is for illustrative purposes and represents the type of information that could be generated through computational studies.

Investigation into Environmental Remediation Strategies Focusing on Chemical and Biological Processes

Chlorinated phenols are a class of environmental pollutants known for their persistence and toxicity. Future research should investigate the environmental fate of this compound. This would include studies on its potential for biodegradation by microorganisms. Researchers could attempt to isolate bacterial or fungal strains capable of using this compound as a carbon source, identifying the metabolic pathways and enzymes involved in its degradation.

Furthermore, advanced oxidation processes (AOPs), such as photocatalysis with titanium dioxide or Fenton-like reactions, could be explored for its chemical degradation. These studies would aim to identify the optimal conditions for mineralization of the compound into less harmful substances like CO₂, H₂O, and inorganic halides. The identification of degradation intermediates would be crucial to ensure that no more toxic byproducts are formed during the remediation process.

Q & A

Basic: What synthetic routes are available for preparing 4-(4-aminophenoxy)-2,5-dichlorophenol, and how can reaction conditions be optimized?

Answer:
The synthesis of substituted dichlorophenols often involves multi-step functionalization. For example, 2,5-dichlorophenol (a structural analog) is synthesized via sulfonation of 1,2,4-trichlorobenzene followed by hydrolysis and desulfonation using azeotropic hydrobromic acid under reflux . To introduce the 4-aminophenoxy group, nucleophilic aromatic substitution (SNAr) is a viable method. Key parameters include:

  • Temperature control : Reflux conditions (~150–160°C) for sulfonation and desulfonation .
  • Catalyst selection : Use of polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate SNAr reactions, as seen in related amidine syntheses .
  • Purification : Liquid-liquid extraction and recrystallization to isolate intermediates .

Advanced: How can researchers resolve discrepancies in exposure data for dichlorophenols across demographic subgroups?

Answer:
NHANES studies report conflicting associations between dichlorophenol exposure and factors like income or race. For instance, 2,5-dichlorophenol concentrations were higher in non-Hispanic Black and Mexican American populations but showed no consistent income-related trends . Methodological strategies include:

  • Covariate adjustment : Use analysis of covariance (ANCOVA) to control for housing type, diet, and occupation .
  • Stratified sampling : Analyze subgroups separately (e.g., high-income vs. low-income households) to identify confounding variables .
  • Longitudinal tracking : Monitor temporal trends (e.g., declining levels since 2003 ) to disentangle environmental policy effects from biological variability.

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Answer:
Gas chromatography-mass spectrometry (GC-MS) is widely used for chlorophenol detection. For example:

  • Derivatization : Trimethylsilylation improves volatility of phenolic compounds prior to GC-MS analysis .
  • Chromatographic parameters : Use a DB-5MS column (30 m × 0.25 mm × 0.25 µm) with a temperature gradient from 50°C to 300°C at 10°C/min .
  • Quantification : Internal standards (e.g., deuterated analogs) correct for matrix effects in urine or serum .

Advanced: How does structural isomerism among dichlorophenols influence toxicity assessments in experimental models?

Answer:
While toxicity is often assumed uniform across isomers , positional chlorination affects metabolic pathways. For example:

  • Thyroid disruption : 2,5-Dichlorophenol exhibits stronger associations with reduced free thyroxine (T4) than 2,4-DCP, likely due to differential receptor binding .
  • Adipogenesis : 2,5-Dichlorophenol correlates with increased BMI z-scores in adolescents, suggesting isomer-specific endocrine effects .
  • Experimental design : Use isomer-specific standards in cell-based assays and compare EC50 values across isomers to quantify potency differences .

Basic: What are the primary environmental exposure pathways for chlorophenol derivatives, and how can they be mitigated in laboratory settings?

Answer:

  • Inhalation/Dermal contact : Chlorinated water and air are major sources . Lab mitigation includes using fume hoods and personal protective equipment (PPE) during synthesis .
  • Dietary intake : Contaminated food contributes to exposure; use HPLC-grade solvents and SPE cartridges to purify reagents .
  • Waste disposal : Neutralize chlorophenol waste with alkaline hydrolysis (e.g., NaOH) to dechlorinate before disposal .

Advanced: How can researchers address confounding from co-exposure to triclosan when studying 2,5-dichlorophenol’s health effects?

Answer:
2,5-Dichlorophenol and triclosan share metabolic pathways, but their weak correlation (Pearson’s R = 0.06) allows for analytical separation :

  • Statistical adjustment : Include triclosan as a covariate in regression models .
  • Biomarker specificity : Use tandem mass spectrometry (MS/MS) to distinguish parent compounds from metabolites .
  • Cohort stratification : Exclude participants with high triclosan exposure (>95th percentile) to isolate 2,5-DCP effects .

Basic: What toxicological data gaps exist for this compound, and how should they inform future studies?

Answer:
Current gaps include:

  • Chronic toxicity : No oral MRLs (Minimal Risk Levels) are established for most dichlorophenols .
  • Metabolite profiling : Unknown intermediates from aminophenoxy group metabolism may have unique bioactivity.
  • Research priorities : Conduct subchronic rodent studies with dose-ranging (e.g., 1–100 mg/kg/day) and endpoints like thyroid histopathology .

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